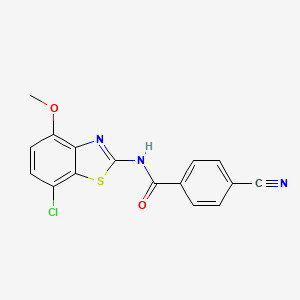

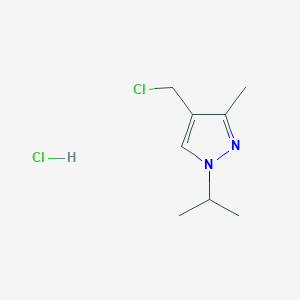

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides was treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC50 values for COX-1 inhibition .Applications De Recherche Scientifique

Antiproliferative Effects on Cancer Cells

Compounds with structural similarities have shown promising antiproliferative activities against various cancer cell lines. For example, certain derivatives exhibited potent activities as Raf kinase inhibitors, which play a crucial role in the MAPK/ERK signaling pathway involved in cell division and cancer progression (Hyangmi Kim et al., 2011). This suggests that N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide could be explored for its antiproliferative effects and potential as a cancer therapeutic agent.

Anticonvulsant Activity

The design and synthesis of novel compounds for anticonvulsant therapy have been a significant area of research. Some compounds, particularly those incorporating the thiazole moiety, have shown considerable activity in models of epilepsy (M. Faizi et al., 2017). This opens the possibility for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide to be evaluated as a potential anticonvulsant agent.

Antimicrobial Properties

Thiazole-containing compounds have also been evaluated for their antimicrobial properties against a variety of pathogens. For instance, novel sulfonamides containing similar moieties have shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species (M. Krátký et al., 2012). This suggests a potential avenue for exploring the antimicrobial efficacy of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide.

Structure-Activity Relationships and Drug Design

Research into the molecular design and synthesis of compounds with specific pharmacological targets is crucial for drug development. Studies on related compounds have helped elucidate structure-activity relationships (SAR) that inform the design of molecules with improved efficacy and reduced toxicity (Yan Lu et al., 2009). This knowledge could guide the development of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide as a novel therapeutic agent.

Mécanisme D'action

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cox-1 and cox-2 enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

It can be inferred from related studies that benzothiazole derivatives might interact with their targets (like cox-1 and cox-2 enzymes) and inhibit their activity, leading to a decrease in the production of prostaglandins . This results in an anti-inflammatory effect .

Biochemical Pathways

Based on the potential targets, it can be inferred that this compound might affect the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation .

Result of Action

Based on related studies, it can be inferred that the compound might lead to a decrease in the production of prostaglandins due to the inhibition of cox-1 and cox-2 enzymes . This could result in an anti-inflammatory effect .

Safety and Hazards

Orientations Futures

While specific future directions for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide were not found, it’s worth noting that in the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Propriétés

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O2S/c1-22-12-7-6-11(17)14-13(12)19-16(23-14)20-15(21)10-4-2-9(8-18)3-5-10/h2-7H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHGEIVKFWRAGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2815587.png)

![6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)

![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)

![(2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide](/img/structure/B2815595.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)

![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2815597.png)

![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)